Product packaging for 3,8-dioxabicyclo[3.2.1]octane(Cat. No.:CAS No. 280-14-8)

3,8-dioxabicyclo[3.2.1]octane

Cat. No.: B14754144
CAS No.: 280-14-8
M. Wt: 114.14 g/mol
InChI Key: YWJYHOMUEWSGQJ-UHFFFAOYSA-N
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Description

3,8-Dioxabicyclo[3.2.1]octane is a privileged bicyclic acetal scaffold of significant interest in synthetic and medicinal chemistry. This structure serves as a versatile synthetic intermediate and core framework in the development of novel compounds. Recent research highlights its relevance in skeletal rearrangement reactions, where it can be transformed from a 6,8-dioxabicyclo[3.2.1]octane precursor through an oxygen migration process, providing access to functionalized chiral building blocks . This rearrangement, facilitated by reagents like thionyl chloride, demonstrates the compound's utility for creating complex molecular architectures from biorenewable platform chemicals like levoglucosenone . The 6,8-dioxabicyclo[3.2.1]octane framework, to which this compound is closely related, is a common structural motif in numerous biologically active natural products, underlining its importance in total synthesis and drug discovery efforts . Furthermore, derivatives of this bicyclic system are investigated as targeting agents for specific receptors, such as the asialoglycoprotein receptor (ASGPR), indicating potential applications in targeted drug delivery and diagnostic imaging . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B14754144 3,8-dioxabicyclo[3.2.1]octane CAS No. 280-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280-14-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O2/c1-2-6-4-7-3-5(1)8-6/h5-6H,1-4H2

InChI Key

YWJYHOMUEWSGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2COCC1O2

Origin of Product

United States

Structural Aspects and Isomerism of 3,8 Dioxabicyclo 3.2.1 Octane

Elucidation of the 3,8-Dioxabicyclo[3.2.1]octane Bicyclic Framework and Stereochemistry

The this compound molecule is built upon a bicyclic framework consisting of a six-membered tetrahydropyran (B127337) ring fused with a five-membered tetrahydrofuran (B95107) ring. The defining feature of this structure is the placement of two oxygen atoms at positions 3 and 8, which form the ether linkages within the bicyclic system. The numbering of the bicyclo[3.2.1]octane system begins at one of the bridgehead carbons, proceeds along the longest path to the other bridgehead carbon, continues along the next longest path back to the first bridgehead, and finally numbers the shortest bridge. In this specific isomer, the oxygen atoms are located in the two-carbon bridge and the one-carbon bridge.

The structure is inherently three-dimensional, possessing specific stereochemical properties. The synthesis of derivatives of this compound often requires careful control of stereochemistry. For instance, a short process has been developed for the construction of a racemic this compound alcohol that maintains stereochemical integrity at all three of its asymmetric centers. sci-hub.se This bicyclic framework is a key structural component of analogues of zoapatanol (B1236575), a naturally occurring compound with antifertility activity. sci-hub.seacs.org The transformation of certain oxepanes into this compound-1-acetic acid derivatives has been shown to significantly enhance biological potency. acs.org

Furthermore, novel bicyclic nucleoside analogues have been synthesized incorporating the this compound framework, such as (1S,5S,6S)-6-hydroxy-5-hydroxymethyl-1-(uracil-1-yl)-3,8-dioxabicyclo[3.2.1]octane. nih.gov The specific stereochemistry of these complex molecules is crucial for their function and incorporation into structures like oligodeoxynucleotides. nih.gov Skeletal rearrangements of other bicyclic systems can also lead to the formation of the this compound framework. For example, treating a 6,8-dioxabicyclo[3.2.1]octan-4-ol with an equatorial hydroxyl group with thionyl chloride and pyridine (B92270) results in a migration of the oxygen at position 8, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.gov

Conformational Analysis and Rigidity of the this compound System

The bicyclic nature of the this compound system imparts significant conformational rigidity. nih.gov This rigidity is a key feature that influences the molecule's chemical reactivity and its interactions in biological systems. The fused ring system restricts the rotational freedom around the carbon-carbon and carbon-oxygen bonds, forcing the molecule into a well-defined, relatively fixed conformation.

This conformational restriction is evident in nucleoside analogues containing this framework, which are expected to be constrained into a specific furanose conformation. nih.gov The rigidity of the bicyclic ring system can also sterically hinder certain reaction pathways. nih.gov

Distinction and Relationship with Other Dioxabicyclo[3.2.1]octane Isomers

The this compound is one of several possible isomers of dioxabicyclo[3.2.1]octane, which differ in the placement of the two oxygen atoms within the bicyclic skeleton. Understanding these distinctions is critical for structure-activity relationship studies and synthetic design.

Positional Isomers:

6,8-Dioxabicyclo[3.2.1]octane: This is a common and important isomer, found in nature as the core of compounds like levoglucosenone (B1675106) and the pheromone brevicomin. nih.govchemeo.com In this isomer, the oxygen atoms are located at the bridgehead (position 6) and in the one-atom bridge (position 8). ontosight.ai Its derivatives are known to undergo skeletal rearrangements to form other bicyclic systems, including the 3,8- and 2,4-dioxabicyclo frameworks, depending on reaction conditions and substrate stereochemistry. nih.gov

2,8-Dioxabicyclo[3.2.1]octane: This isomer is found as a structural moiety in certain Daphniphyllum alkaloids. oup.com Diastereoisomers of its derivatives, such as 1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octane-4-carboxylic acid ester, have been synthesized, and their stereochemistry can be differentiated by NMR spectroscopy. oup.com

2,4-Dioxabicyclo[3.2.1]octane: While less common, this structural motif can be formed through rearrangements. For example, when a 6,8-dioxabicyclo[3.2.1]octan-4-ol with an axial hydroxyl group is treated with specific reagents, the oxygen at position 6 migrates to form a 2,4-dioxabicyclo[2.2.2]octane system, highlighting the intricate relationship between these isomers. nih.gov

The table below summarizes the key positional isomers of dioxabicyclo[3.2.1]octane.

Isomer NameOxygen Atom PositionsNotable Context/Derivatives
This compound 3 and 8Zoapatanol analogues, bicyclic nucleosides acs.orgnih.gov
6,8-Dioxabicyclo[3.2.1]octane 6 and 8Levoglucosenone, Brevicomin, Multistriatin nih.govacs.org
2,8-Dioxabicyclo[3.2.1]octane 2 and 8Daphniphyllum alkaloids oup.com

Stereoisomerism:

Beyond positional isomerism, stereoisomerism is also critical. For any given positional isomer, multiple stereoisomers can exist depending on the configuration at the chiral centers. For example, multistriatin, a pheromone, is 2,4-dimethyl-5-ethyl-6,8-dioxabicyclo[3.2.1]octane, and its various stereoisomers (α, β, γ, δ) have been characterized, with only the α-isomer being biologically active. acs.org The relative stereochemistry of substituents (e.g., endo vs. exo) significantly impacts the molecule's shape and properties. acs.org

Synthetic Methodologies for 3,8 Dioxabicyclo 3.2.1 Octane and Its Direct Derivatives

Strategies for the Construction of the 3,8-Dioxabicyclo[3.2.1]octane Core

The synthesis of the this compound skeleton can be broadly categorized into strategies that establish chirality during the ring-forming process (asymmetric synthesis) and those that form the bicyclic system through cyclization of appropriately functionalized precursors.

The demand for enantiomerically pure compounds has driven the development of asymmetric methods to construct the this compound framework. These approaches often rely on the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

A concise and efficient asymmetric synthesis for 6-hydroxy-3,8-dioxabicyclo[3.2.1]octane (HDBO) derivatives has been developed, providing access to these important compounds in high enantiomeric excess. tandfonline.com This method utilizes a chiral aldehyde synthon, (R)-2,3-O-isopropylideneglyceraldehyde, as a key starting material. tandfonline.com The synthetic strategy involves an iodocyclization reaction followed by an intramolecular etherification. tandfonline.com

EntryAllylic Substrate SubstituentOverall Yield (%)Enantiomeric Excess (ee) (%)
1H--
2CH3--
3Ph65>99
44-MeOPh68>99
54-FPh62>99

The key steps in this synthesis involve the hydrolysis of a ketal, followed by an iodocyclization that generates two isomers, with the cis isomer being the predominant product. tandfonline.com While higher temperatures increased the total yield of the isomers, they adversely affected the diastereoselectivity. Therefore, maintaining low temperatures was crucial for achieving high diastereoselectivity. tandfonline.com

The stereoselectivity in the synthesis of this compound derivatives can be effectively controlled by starting from chiral precursors. The inherent chirality of the starting material guides the formation of specific stereoisomers of the bicyclic product.

One notable example involves the use of (R)-2,3-O-isopropylideneglyceraldehyde as a chiral building block. tandfonline.com The high diastereoselectivity achieved in the allylation reaction, particularly with aryl-substituted allyl bromides, is a critical factor in controlling the final stereochemistry of the HDBO derivative. tandfonline.com Another approach utilizes a dirhodium(II)-catalyzed intramolecular C-H insertion reaction of a chiral α-diazo-β-ketoester to produce an optically active lactone, which can be a precursor to the bicyclic system. tandfonline.comelectronicsandbooks.com

Cyclization reactions are a cornerstone in the synthesis of the this compound core, involving the formation of the bicyclic ring system from an acyclic or monocyclic precursor.

The synthesis of 2,4-dioxo-3,8-dioxabicyclo[3.2.1]octane, also known as tetrahydrofuran-cis-2,5-dicarboxylic acid anhydride (B1165640), is achieved through the cyclization of its corresponding dicarboxylic acid precursor. tandfonline.com An improved method for this transformation involves the use of trifluoroacetic anhydride (TFAA) in the presence of pyridine (B92270). tandfonline.com This procedure has been shown to be more effective than earlier methods that used acetyl chloride, which resulted in lower conversion rates. tandfonline.com

The TFAA method involves the addition of one mole of TFAA to one mole of the dicarboxylic acid in ether, forming a mono-mixed anhydride. Subsequent treatment with an equimolar amount of pyridine facilitates the cyclization to the desired dicarboxylic anhydride with excellent yields, often exceeding 90%. tandfonline.com The pyridinium (B92312) trifluoroacetate (B77799) byproduct can be easily removed by precipitation with petroleum ether. tandfonline.com

An alternative, though sometimes less satisfactory, method involves the thermolysis of the mixed anhydride in a vacuum at 75°C. tandfonline.com

The key precursor for the synthesis of 2,4-dioxo-3,8-dioxabicyclo[3.2.1]octane is tetrahydrofuran-cis-2,5-dicarboxylic acid. tandfonline.com This dicarboxylic acid possesses the necessary carbon skeleton and functional groups in the correct stereochemical arrangement for the subsequent cyclization to form the bicyclic anhydride. The cis-relationship of the two carboxylic acid groups is crucial for the intramolecular anhydride formation.

Cyclization Reactions

Rearrangement Pathways Leading to the this compound Skeleton

A key strategy for synthesizing the this compound core involves the skeletal rearrangement of isomeric 6,8-dioxabicyclo[3.2.1]octan-4-ols. bohrium.comune.edu.aubeilstein-journals.org This transformation effectively repositions an oxygen atom within the bicyclic structure to yield the desired scaffold.

Skeletal Rearrangement of 6,8-Dioxabicyclo[3.2.1]octan-4-ols

The rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols serves as a pivotal method for accessing the this compound ring system. bohrium.comune.edu.aubeilstein-journals.org This process is typically promoted by specific reagents that facilitate an oxygen migration from the C5 to the C4 position. bohrium.combeilstein-journals.org

Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride (SOCl₂) in the presence of pyridine has been shown to induce a skeletal rearrangement. bohrium.comune.edu.aubeilstein-journals.org This reaction proceeds via a chlorosulfite intermediate, leading to an oxygen migration from C5 to C4. bohrium.combeilstein-journals.orgresearchgate.net The product of this rearrangement is a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. bohrium.comune.edu.aubeilstein-journals.org However, this rearrangement is not universal. For instance, analogous allylic alcohols with either endocyclic or exocyclic double bonds undergo chlorination without any rearrangement, a phenomenon attributed to the formation of stable allylic cations. bohrium.comune.edu.aubeilstein-journals.org

Similar skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols can also be achieved using Appel conditions. bohrium.comune.edu.aubeilstein-journals.org This method, which typically involves triphenylphosphine (B44618) and a carbon tetrahalide, yields comparable results to the thionyl chloride-promoted reaction. bohrium.comune.edu.au The reaction under Appel conditions is thought to proceed through an alkoxytriphenylphosphonium intermediate. bohrium.comresearchgate.net

Table 1: Comparison of Reagents for Skeletal Rearrangement

Reagent SystemKey IntermediateOutcomeReference
Thionyl Chloride (SOCl₂) / PyridineChlorosulfiteOxygen migration from C5 to C4 bohrium.combeilstein-journals.orgresearchgate.net
Appel Conditions (e.g., PPh₃/CX₄)AlkoxytriphenylphosphoniumSimilar oxygen migration bohrium.comresearchgate.net

The stereochemistry of the starting 6,8-dioxabicyclo[3.2.1]octan-4-ol plays a crucial role in directing the pathway of the rearrangement. When the hydroxyl group at the C4 position is in an equatorial orientation, the O8 atom migrates because it is properly aligned with the σ* orbital of the C4-O bond. nih.govresearchgate.net This alignment facilitates the formation of the this compound skeleton. nih.gov Conversely, if the C4-hydroxyl group is in an axial position, it is the O6 atom that migrates, leading to the formation of a 2,4-dioxabicyclo[2.2.2]octane system. nih.govresearchgate.net The formation of both anomers in some cases suggests the involvement of intermediates with oxocarbenium ion character. nih.govresearchgate.net This indicates a stepwise migration of the oxygen atom from C5 to C4, followed by the addition of a nucleophile. beilstein-archives.org

Diversifying Synthetic Approaches

Beyond rearrangement reactions, other strategies, including the use of metal catalysis, are being explored to construct related bicyclic scaffolds, offering potential avenues to the this compound system.

Use of Metal Catalysis in Bicyclic Construction (e.g., acid-catalyzed epoxide ring openings for related scaffolds)

While direct metal-catalyzed synthesis of the this compound core is an area of ongoing research, related bicyclic systems have been successfully constructed using such methods. For example, palladium-organo relay catalysis has been employed for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates and amine-substituted enones. acs.org This process involves a sequence of N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization. acs.org Furthermore, cooperative Rhodium/achiral phosphoric acid catalysis has been utilized in the [3+3] cycloannulation of carbonyl ylides with quinone monoimines to synthesize benzofused dioxabicyclo[3.2.1]octane scaffolds. researchgate.netacs.org Acid-catalyzed rearrangements of cycloadducts derived from diazoketones have also been shown to yield the 2,8-dioxabicyclo[3.2.1]octane core, a structure closely related to the target scaffold. beilstein-journals.org These examples highlight the potential of metal and acid catalysis in the synthesis of complex bicyclic ethers, and future work may see these methods adapted for the direct synthesis of this compound and its derivatives.

Chemical Reactivity and Transformations of 3,8 Dioxabicyclo 3.2.1 Octane Derivatives

Reactions of Functionalized 3,8-Dioxabicyclo[3.2.1]octane Systems

Functionalized this compound systems can undergo a variety of chemical transformations, allowing for the synthesis of complex molecules. A key precursor to these functionalized systems is the 6,8-dioxabicyclo[3.2.1]octan-4-ol skeleton, which can undergo a skeletal rearrangement to produce a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system when treated with reagents like thionyl chloride in pyridine (B92270) or under Appel conditions. beilstein-journals.orgbohrium.combeilstein-archives.org This rearrangement opens up pathways to new derivatives.

The chloro-substituted this compound products are versatile substrates for nucleophilic substitution reactions. The chlorine atom at the C2 position can be displaced by various nucleophiles, enabling the introduction of new functional groups.

A notable example is the reaction of a 2-chloro derivative with allyltrimethylsilane, catalyzed by aluminium chloride. beilstein-journals.orgbeilstein-archives.orgnih.gov This reaction results in the efficient displacement of the chloro substituent with an allyl group, demonstrating a carbon-carbon bond-forming reaction at the C2 position. beilstein-journals.orgbeilstein-archives.org This transformation highlights the utility of the chloro-substituted intermediate as a building block for more complex structures. The reaction proceeds smoothly, affording the allylated product in good yield. beilstein-archives.orgnih.gov

Compound IDSystematic NameRole in Reaction
11a 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivativeReactant
21 2-allyl-3,8-dioxabicyclo[3.2.1]octane derivativeProduct

Exploration of Subsequent Reaction Pathways for Utility

The synthetic utility of the rearranged this compound system is further demonstrated through various subsequent transformations. beilstein-journals.org

One important pathway involves electrophilic aromatic substitution reactions. nih.gov The chloroalkyl ether functionality at C2 can be activated by a Lewis acid, such as aluminium chloride, to react with electron-rich aromatic compounds. For instance, reactions with anisole (B1667542) and diphenyl ether have been shown to yield the corresponding C2-arylated products. beilstein-journals.orgnih.gov These reactions create new carbon-carbon bonds, linking the bicyclic core to aromatic moieties.

Furthermore, other functional groups on the bicyclic frame can be manipulated. For example, a hemiacetal derivative of the 2-chloro-3,8-dioxabicyclo[3.2.1]octane system can be oxidized to the corresponding lactone. beilstein-journals.orgnih.gov This oxidation transforms the hemiacetal into a more stable cyclic ester, offering another route for structural diversification and the synthesis of biologically relevant scaffolds. beilstein-journals.org

Compound IDSystematic NameTransformation
11a 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivativeReactant for Electrophilic Aromatic Substitution
12a 2-chloro-3,8-dioxabicyclo[3.2.1]octane hemiacetal derivativeReactant for Oxidation
22 Anisole addition productProduct
23 Diphenyl ether addition productProduct
24 Lactone derivativeProduct

Natural Product Occurrence and Biomimetic Synthesis of 3,8 Dioxabicyclo 3.2.1 Octane Scaffolds

Identification of 3,8-Dioxabicyclo[3.2.1]octane Core Structures in Natural Products

The this compound core is present in several naturally occurring compounds and their synthetic analogues, highlighting its importance in biological activity.

Zoapatanol (B1236575), an oxepane (B1206615) diterpenoid, was first isolated from the leaves of the Mexican plant Montanoa tomentosa, a plant traditionally used to induce labor and terminate early pregnancy. sci-hub.sedocumentsdelivered.com While zoapatanol itself contains an oxepane ring, a series of synthetic derivatives featuring a bicyclic core have demonstrated similar biological activities. sci-hub.senih.gov Research has focused on the synthesis of these bicyclic analogues, which incorporate the this compound framework as a key structural element. sci-hub.se

A short and efficient process has been developed for the construction of a racemic this compound alcohol, which serves as a crucial intermediate for creating these potent analogues. sci-hub.se One notable synthetic achievement was the creation of (1R,4S,5R*)-4-[5-oxo-8-methylnon-7-enyl]-3,8-dioxabicyclo[3.2.1]octane-1-acetic acid, a demethyl analogue of a powerful antigestational agent. rsc.org The synthesis of these analogues helps in understanding the structure-activity relationship of zoapatanol-like compounds. sci-hub.senih.gov

Table 1: Key Intermediates and Analogues in Zoapatanol Research

Compound Name Description Reference
Zoapatanol A naturally occurring oxepane diterpenoid from Montanoa tomentosa. sci-hub.sedocumentsdelivered.com sci-hub.sedocumentsdelivered.com
(1RS,1SR,5RS)-4-[3-[(Methylsulfonyl)oxy]propyl]-4-methyl-3,8-dioxabicyclo[3.2.1]octane-1-ethanol A key racemic alcohol intermediate with the this compound core synthesized for producing zoapatanol analogues. sci-hub.se sci-hub.se

The this compound skeleton has been incorporated into nucleoside analogues to restrict their conformational flexibility. electronicsandbooks.com This structural constraint is a valuable strategy in the design of inhibitors for sugar-processing enzymes. rsc.org By locking the furanose ring in a specific conformation, these analogues can act as probes to study enzyme mechanisms or as potent and selective inhibitors. electronicsandbooks.comrsc.org The synthesis of novel bicyclic nucleosides containing the this compound ring has been reported, and their solution-phase conformational analysis has been conducted to understand their structural properties. electronicsandbooks.com

Table 2: Conformationally Restricted Nucleoside Analogues

Feature Description Reference
Core Structure This compound electronicsandbooks.com
Application Serve as conformationally restricted nucleoside analogues. electronicsandbooks.com electronicsandbooks.com

Synthetic Strategies Inspired by Natural Product Biosynthesis

The structural complexity of natural products containing the this compound moiety has spurred the development of innovative synthetic strategies. These biomimetic approaches aim to efficiently construct this bicyclic system as a key subtarget for larger, more complex molecules.

A significant application of synthetic strategies is the construction of the this compound core as a part of a total synthesis of a complex natural product. A notable example is the synthesis of a subtarget for the potent antibiotic (+)-sorangicin A. acs.orgnih.govresearchgate.net Researchers successfully assembled the novel C(30–38) dioxabicyclo[3.2.1]octane subtarget of this molecule. acs.orgnih.gov

The synthesis was accomplished in 15 steps and was characterized by a series of acid-catalyzed epoxide ring openings. acs.orgnih.govresearchgate.net A key step involved a highly regioselective and stereocontrolled epoxide ring opening, demonstrating a sophisticated approach to constructing this specific bicyclic system within the context of a larger, biologically active molecule. acs.orgnih.gov

Advanced Characterization and Spectroscopic Analysis of 3,8 Dioxabicyclo 3.2.1 Octane and Derivatives

Utilization of High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of the 3,8-dioxabicyclo[3.2.1]octane skeleton. These techniques are particularly crucial in distinguishing isomers and confirming the outcomes of chemical transformations, such as skeletal rearrangements.

A notable example is the characterization of 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivatives, which can be formed via a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. nih.govbeilstein-archives.org The product structures are confirmed by a combination of 1D and 2D NMR techniques (such as HSQC). nih.govbeilstein-archives.org

Key diagnostic signals in the ¹H NMR spectra for the resulting 2-chloro-3,8-dioxabicyclo[3.2.1]octane systems include a significant downfield shift for the anomeric methine proton (H2) to approximately δ 6 ppm. nih.govbeilstein-archives.org This is a substantial shift from the precursor's corresponding methine proton. Concurrently, in the ¹³C NMR spectrum, the carbon of the newly formed chloroacetal (C2) appears around δ 92 ppm. beilstein-archives.org Another characteristic change is observed in the oxymethylene bridge protons, which exhibit a much larger difference in their chemical shifts in the product compared to the starting material due to the altered magnetic environment. beilstein-archives.org High-Resolution Mass Spectrometry (HRMS) is routinely used alongside NMR to confirm the elemental composition of the newly formed compounds. nih.gov

Table 1: Representative NMR Chemical Shift Changes in the Formation of a 2-Chloro-3,8-dioxabicyclo[3.2.1]octane Derivative

AtomPrecursor (6,8-dioxabicyclo[3.2.1]octan-4-ol type) ¹H δ (ppm)Product (2-chloro-3,8-dioxabicyclo[3.2.1]octane type) ¹H δ (ppm)Precursor (C5 Acetal) ¹³C δ (ppm)Product (C2 Chloroacetal) ¹³C δ (ppm)
Anomeric Methine~5.4~6.0~102~92

Chiroptical Studies for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are vital for determining the absolute configuration and enantiomeric purity of chiral this compound derivatives. The primary methods employed are Vibrational Circular Dichroism (VCD), Optical Rotation (OR), and Electronic Circular Dichroism (ECD).

VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to vibrational transitions. pageplace.de For complex molecules like dioxabicyclo[3.2.1]octane derivatives, assigning the absolute configuration from a VCD spectrum requires a synergistic approach between experimental measurement and theoretical calculation. dtic.milresearchgate.net The experimental VCD spectrum of a chiral derivative is compared to a spectrum predicted computationally, typically using Density Functional Theory (DFT). dtic.milacs.org A strong match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. researchgate.net DFT calculations using hybrid functionals like B3LYP have shown impressive agreement with experimental spectra for related bicyclic ethers. dtic.mil

Similarly, the specific optical rotation ([α]D) can be predicted using DFT calculations. researchgate.net While magnitudes may differ slightly from experimental values, the correct prediction of the sign of rotation provides strong corroborating evidence for the absolute configuration assigned by other means. researchgate.net The inclusion of solvent effects in the calculations via models like the Polarized Continuum Model (PCM) can improve the agreement between theoretical and experimental values. researchgate.net These computational methods provide a powerful, non-destructive means to elucidate the stereochemistry of complex chiral molecules. researchgate.netresearchgate.net

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for the precise and unambiguous determination of the three-dimensional structure of crystalline derivatives of this compound. It provides exact data on bond lengths, bond angles, and the absolute configuration of chiral centers, confirming the molecular connectivity and stereochemistry in the solid state.

This technique has been crucial in validating the structures of novel derivatives. For instance, in the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols to 2-chloro-3,8-dioxabicyclo[3.2.1]octanes, X-ray crystallography provided the ultimate proof of the skeletal transformation and the resulting stereochemistry. nih.govbeilstein-archives.org The solid-state structures of several products, including substituted 2-chloro-3,8-dioxabicyclo[3.2.1]octanes and related hemiacetals, were confirmed, allowing for the unambiguous assignment of their configuration. beilstein-archives.org

The analysis of related spiro-derivatives of the isomeric 6,8-dioxabicyclo[3.2.1]octane system also highlights the power of this technique. In one study, two distinct polymorphic crystal forms were identified and characterized by low-temperature X-ray diffraction, revealing how subtle differences in intermolecular C-H···O hydrogen bonds can lead to different crystal packing arrangements. sci-hub.se

Table 2: Example Crystallographic Data for a Dioxabicyclo[3.2.1]octane Derivative

ParameterValue (Form B)Reference
Compound3,5-bis(1,1-dimethylethyl)-5′-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7′- beilstein-archives.orgau.dkdioxabicyclo[3.2.1]octane]-2,2′-dione sci-hub.se
FormulaC₂₅H₃₀O₄ sci-hub.se
Space GroupP2₁/c sci-hub.se
a (Å)14.7437(2) sci-hub.se
b (Å)9.6022(1) sci-hub.se
c (Å)20.9504(3) sci-hub.se
β (°)132.365(1) sci-hub.se
Volume (ų)2191.47(5) sci-hub.se

Computational Chemistry and Modeling Studies on 3,8 Dioxabicyclo 3.2.1 Octane Systems

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of the 3,8-dioxabicyclo[3.2.1]octane system is a critical determinant of its physical and biological properties. The rigid bicyclic structure limits the available conformations, yet subtle variations can significantly impact molecular recognition and reactivity.

Molecular mechanics and quantum chemical calculations have been employed to investigate the conformational preferences of this bicyclic system. For instance, in studies of oligomers of 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, molecular modeling calculations using the Amber forcefield and Monte Carlo conformational searches revealed free rotation around the C(7')-C(O) bond. acs.org However, specific conformations where the C(O) bond forms dihedral angles of approximately 112° and 150° with the C(7')-O(6) bond were found to be predominant at room temperature. acs.org

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of these systems in different environments. acquirepublications.orgkoreascience.kr These simulations can predict how the bicyclic scaffold and its substituents fluctuate and interact with solvent molecules over time. For example, MD simulations have been used to analyze the stability of ligand-protein complexes involving this compound derivatives, ensuring that the docked poses are stable within a simulated aqueous environment. acquirepublications.org

Molecular Docking Studies for Target Interactions (e.g., SGLT2 protein)

The this compound scaffold has been identified as a promising core for the development of inhibitors for various protein targets, including the sodium-glucose cotransporter 2 (SGLT2). nih.govresearcher.lifeeurekaselect.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

In the context of SGLT2 inhibitors, molecular docking studies have been instrumental in designing novel compounds based on the this compound framework. nih.govresearcher.lifeeurekaselect.com For example, a study involving the design of new SGLT2 inhibitors performed molecular docking using AutoDock Vina. nih.goveurekaselect.com The results identified a lead molecule, SK306, which exhibited a high binding affinity for the SGLT2 protein from Vibrio parahaemolyticus. nih.govresearcher.lifeeurekaselect.com The binding affinity of designed molecules was often compared to that of FDA-approved drugs to gauge their potential. researchgate.net

These docking studies not only predict binding affinity but also elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial for the rational design and optimization of more potent and selective inhibitors.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

In silico methods are widely used to predict molecular descriptors that are relevant to a compound's pharmacokinetic and pharmacodynamic properties. frontiersin.orgnih.govescholarship.org These descriptors, which include properties like lipophilicity (LogP), molecular weight, and various topological and electronic parameters, are crucial for early-stage drug discovery. dntb.gov.uaresearchgate.net

For derivatives of this compound designed as SGLT2 inhibitors, online tools have been used to predict properties like LogP and toxicity. nih.goveurekaselect.com In one study, the calculated LogP values for the most promising molecules were in the range of 2.82-3.79, suggesting good absorption and elimination properties. nih.govresearcher.lifeeurekaselect.com Furthermore, these molecules were predicted to be non-toxic and non-carcinogenic. nih.govresearcher.lifeeurekaselect.com The use of software to calculate a wide array of molecular descriptors helps in building quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds. nih.gov

Table 1: Predicted Molecular Descriptors for a Lead SGLT2 Inhibitor (SK306)

Descriptor Value Significance
Binding Affinity High Indicates strong interaction with the SGLT2 protein. nih.govresearcher.lifeeurekaselect.com
LogP 2.82 - 3.79 Suggests optimal lipophilicity for good absorption and elimination. nih.govresearcher.lifeeurekaselect.com
Toxicity Predicted Non-toxic Favorable safety profile. nih.govresearcher.lifeeurekaselect.com
Carcinogenicity Predicted Non-carcinogenic Favorable long-term safety profile. nih.govresearcher.lifeeurekaselect.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving the this compound system. Theoretical investigations can map out reaction pathways, identify transition states, and explain the stereochemical outcomes of reactions.

For example, the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols to form this compound derivatives has been studied computationally. beilstein-journals.orgnih.gov When the C4-OH group is equatorial, the O8 atom is properly aligned with the σ* orbital of the C-O bond, facilitating its migration to yield the this compound ring system. beilstein-journals.orgnih.gov In contrast, an axial C4-OH group leads to the migration of O6. beilstein-journals.org

Density Functional Theory (DFT) calculations have also been used to study the acid-catalyzed rearrangement of 6,8-dioxabicyclo[3.2.1]octane systems. psu.edu While force field calculations were sometimes misleading, DFT calculations correctly predicted a small energy difference between the starting material and the rearranged product, although not always accurately predicting the major product. psu.edu These theoretical studies provide a deeper understanding of the factors controlling these complex rearrangements, guiding synthetic efforts toward desired products.

Biological Applications and Mechanistic Research Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies

The rigid, polycyclic structure of the bicyclo[3.2.1]octane core has proven to be a valuable template in the design of enzyme inhibitors. By modifying the core scaffold and its substituents, researchers have developed compounds that exhibit potent and selective inhibition against several key enzyme classes.

The 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been identified as a promising core for the development of peptidomimetic inhibitors targeting aspartyl proteases. nih.gov These enzymes, which include HIV protease and Secreted Aspartic Proteases (SAPs) from pathogenic fungi like Candida albicans, are crucial for the life cycle of these pathogens.

A library of small-molecule peptidomimetics based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane structure was screened against HIV protease, leading to the identification of hit compounds with inhibitory activity in the sub-micromolar range. nih.gov Further studies demonstrated that the bicyclic acetal (B89532) portion of the scaffold could act as a potential transition-state analog, interacting with the catalytic aspartic acid residues in the enzyme's active site. nih.gov

The same class of compounds has been investigated for activity against SAPs, which are significant virulence factors in Candida infections. nih.gov Screening of a peptidomimetic library against Secreted Aspartic Protease 2 (SAP2) identified two notable hit compounds, APG12 and APG19. nih.gov In in vitro enzyme inhibitory assays, these compounds displayed potency comparable to that of pepstatin A, a well-known natural inhibitor of acid proteases. nih.gov The activity of these scaffolds has also been noted against the aspartyl protease BACE1.

Table 1: Inhibition of Secreted Aspartic Protease 2 (SAP2) by 3-Aza-6,8-dioxabicyclo[3.2.1]octane Derivatives

CompoundTarget EnzymeInhibitory PotencyReference
APG12SAP2Comparable to Pepstatin A nih.gov
APG19SAP2Comparable to Pepstatin A nih.gov

The protein-protein interaction between the tumor suppressor p53 and its negative regulator, Human double minute 2 (Hdm2), is a key target in oncology. A class of marine natural products, the siladenoserinols, which contain a core 6,8-dioxabicyclo[3.2.1]octane unit, have been identified as inhibitors of this interaction.

Siladenoserinols A–L, isolated from a tunicate, were shown to inhibit the p53–Hdm2 interaction with a wide range of potencies, with IC₅₀ values from 2.0 µM to 55 µM. The most potent among them, siladenoserinol A and siladenoserinol B, both exhibited a strong inhibitory effect with an IC₅₀ value of 2.0 µM. These compounds are sulfonated serinol derivatives that feature the 6,8-dioxabicyclo[3.2.1]octane skeleton alongside either a glycerophosphocholine or glycerophosphoethanolamine (B1239297) moiety.

Synthetic studies on analogs with different stereochemistry on the bicyclic skeleton revealed that while the specific stereoconfiguration is a fundamental factor for the potency of inhibition, it is not an absolute requirement for the activity itself.

Table 2: Inhibitory Activity of Siladenoserinols against p53–Hdm2 Interaction

CompoundIC₅₀ (µM)Reference
Siladenoserinol A2.0
Siladenoserinol B2.0
Siladenoserinol H2.5
Siladenoserinol C4.0
Siladenoserinol D7.7
Siladenoserinol I9.3
Siladenoserinol J11.0
Siladenoserinol K13.0
Siladenoserinol E18.0
Siladenoserinol F29.0
Siladenoserinol G53.0
Siladenoserinol L55.0

HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. Natural products featuring the 6,8-dioxabicyclo[3.2.1]octane core have demonstrated inhibitory activity against this enzyme.

Bioassay-guided fractionation of extracts from the tunicate Didemnum guttatum led to the isolation of cyclodidemniserinol trisulfate, a sulfated serinolipid containing the 6,8-dioxabicyclo[3.2.1]octane skeleton. This compound was identified specifically as an inhibitor of HIV-1 integrase. The structural elucidation was performed using NMR and mass spectrometry, confirming the presence of the bicyclic core as part of this complex natural product.

The sodium-dependent glucose cotransporter 2 (SGLT2) is responsible for the majority of glucose reabsorption in the kidneys, and its inhibition is a therapeutic strategy for type 2 diabetes. The 6,8-dioxabicyclo[3.2.1]octane scaffold is a key structural motif in a class of potent and selective SGLT2 inhibitors.

Ertugliflozin, a selective SGLT2 inhibitor, incorporates a (1S,2S,3S,4R,5S)-5-phenyl-6,8-dioxabicyclo[3.2.1]octane core structure. Another compound, HSK0935, features a 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system and has demonstrated excellent inhibitory potency against human SGLT2 (hSGLT2) with an IC₅₀ of 1.3 nM. Furthermore, HSK0935 showed high selectivity, with an hSGLT1/hSGLT2 selectivity ratio of 843-fold. The incorporation of this bicyclic ketal system is a feature of this new class of antidiabetic agents.

Table 3: Inhibition of SGLT2 by 6,8-Dioxabicyclo[3.2.1]octane Derivatives

CompoundTargetIC₅₀Selectivity (hSGLT1/hSGLT2)Reference
ErtugliflozinSGLT2-Selective SGLT2 inhibitor
HSK0935hSGLT21.3 nM843-fold

Ligand Binding and Receptor Interaction Studies

Derivatives of the bicyclo[3.2.1]octane framework have been synthesized and evaluated for their ability to bind to specific receptors, demonstrating the utility of this scaffold in designing ligands with high affinity and selectivity.

The 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, considered a heteroatom-rich, tropane-like structure, has been used to develop ligands for monoamine transporters such as the human dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). The development of selective ligands for these transporters is of significant interest for neuropharmacology.

A series of these compounds were assessed for their in vitro binding properties. The results showed that derivatives with an aryl group substituted at the N-3 position possessed significant affinity and selectivity for monoamine transporters. nih.gov One compound in particular, designated 5d, displayed a high affinity for DAT with an IC₅₀ of 21 nM. It also showed good selectivity for DAT over SERT, for which the IC₅₀ was 1042 nM. nih.gov These findings suggest that 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanes represent a new class of potent and selective DAT ligands.

Table 4: Binding Affinity of Compound 5d for Monoamine Transporters

CompoundTarget TransporterIC₅₀ (nM)Reference
5dhDAT21 nih.gov
5dhSERT1042 nih.gov

Investigation of Molecular Targets and Pathways (based on in vitro assays)

The versatility of the dioxabicyclo[3.2.1]octane framework is further demonstrated by its application in creating ligands for a variety of other molecular targets, as identified through in vitro assays.

Monoamine Transporters: A series of 3-aza-6,8-dioxabicyclo[3.2.1]octanes with a tropane-like structure were designed and synthesized to selectively interact with the human dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov Their binding properties were evaluated in vitro using radioligand binding assays with [3H]WIN35,428 and [3H]citalopram for hDAT and hSERT, respectively. nih.gov Certain compounds with N-3 aryl substitutions showed significant affinity and selectivity. Notably, one compound displayed an IC50 of 21 nM for DAT and good selectivity over SERT (IC50 = 1042 nM), suggesting that this scaffold could be a promising new class of DAT ligands for neuropharmacological research. nih.gov

Enzyme Inhibition: Libraries of peptidomimetics built on a 6,8-dioxa-3-azabicyclo[3.2.1]octane core have been screened against various enzymes. researchgate.netmdpi.com These chemical genetics studies have identified hit compounds with inhibitory activity against different protease classes. mdpi.com For instance, some of these peptidomimetics showed sub-micromolar IC50 values against HIV protease, with the bicyclic portion proposed to act as a transition-state analogue that interacts with the catalytic aspartic acid residues. researchgate.net In silico screening of a virtual library based on this scaffold also identified potential inhibitors of Human Macrophage Metalloelastase (MMP-12). researchgate.net

Table 3: In Vitro Molecular Targeting of Dioxabicyclo[3.2.1]octane Derivatives

Compound ClassScaffoldMolecular TargetAssay TypeKey Result (Example)
3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanes3-Aza-6,8-dioxabicyclo[3.2.1]octaneDopamine Transporter (DAT), Serotonin Transporter (SERT)Radioligand Binding AssayCompound 5d: IC50 = 21 nM (DAT), IC50 = 1042 nM (SERT) nih.gov
Peptidomimetics6,8-Dioxa-3-azabicyclo[3.2.1]octaneHIV ProteaseEnzyme Inhibition AssayIdentification of hit compounds with IC50 in the sub-micromolar range. researchgate.net
Virtual Library3-Aza-6,8-dioxabicyclo[3.2.1]octaneMacrophage Metalloelastase (MMP-12)In silico screeningIdentification of potential inhibitors. researchgate.net
Peptidomimetics6,8-Dioxa-3-azabicyclo[3.2.1]octaneAspartyl ProteasesEnzyme Inhibition AssayIdentified as active hit compounds. mdpi.com

Synthetic Utility and Non Pharmacological Applications of 3,8 Dioxabicyclo 3.2.1 Octane

Role as Chiral Building Blocks in Complex Organic Synthesis

The inherent chirality and conformational rigidity of the 3,8-dioxabicyclo[3.2.1]octane framework make it an excellent chiral building block for the asymmetric synthesis of complex organic molecules. researchgate.net Chemists can utilize this scaffold to introduce specific stereocenters into a target molecule, which is crucial for creating biologically active compounds and other functional materials.

A significant strategy involves the skeletal rearrangement of the related and readily available 6,8-dioxabicyclo[3.2.1]octane system, often derived from biomass sources like levoglucosenone (B1675106). beilstein-journals.orgresearchgate.net For instance, treating 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride (SOCl₂) or under Appel conditions can induce a rearrangement. beilstein-journals.orgresearchgate.netnih.gov This process involves an oxygen migration from the C5 to the C4 position, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgresearchgate.net The stereochemistry of the starting alcohol dictates the migration pathway; an equatorial hydroxyl group leads to the this compound structure, while an axial hydroxyl group yields a different bicyclic system. researchgate.net This controlled rearrangement provides access to unique and useful chiral synthons for further elaboration. researchgate.net

Furthermore, concise methods for the asymmetric synthesis of substituted this compound derivatives, such as (5R)-6-Hydroxy-3,8-dioxabicyclo[3.2.1]octane (HDBO), have been developed. acs.orgacs.org These synthetic routes allow for the creation of enantiomerically pure building blocks. acs.org The utility of these synthons is demonstrated in the synthesis of novel bicyclic nucleoside analogues, such as (1S,5S,6S)-6-hydroxy-5-hydroxymethyl-1-(uracil-1-yl)-3,8-dioxabicyclo[3.2.1]octane, which serves as a conformationally restricted nucleoside. acs.org

Intermediates in the Synthesis of Fine Chemicals (e.g., agrochemicals)

The this compound skeleton and its precursors are key intermediates in the synthesis of various fine chemicals, including pheromones. While the direct synthesis often starts from the more accessible 6,8-dioxabicyclo[3.2.1]octane framework, the underlying bicyclic acetal (B89532) chemistry is central. For example, convenient synthetic routes have been established for producing aggregation pheromones of bark beetles, such as frontalin (B1251666) and brevicomin, which are derivatives of the 6,8-dioxabicyclo[3.2.1]octane system. rsc.org These syntheses highlight the utility of bicyclic acetals as key intermediates in constructing complex, biologically active molecules used in pest management, a branch of agrochemicals. rsc.org

The structural relative, 3-aza-6,8-dioxabicyclo[3.2.1]octane, serves as a core for functionalized morpholines, which are recognized as ubiquitous structures in both pharmaceuticals and agrochemicals. ijcce.ac.ir The development of versatile synthetic strategies for these scaffolds underscores their importance as intermediates in producing a wide array of fine chemicals. ijcce.ac.ir

Applications in Biocatalytic Reactions

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The this compound ring system and its analogues are accessible through enzymatic reactions. Fungal biosynthetic pathways, for example, can generate complex natural products containing this scaffold. acs.org In the biosynthesis of aurovertins, a polyketide synthase produces a polyene precursor, which is then transformed by a sequence of enzymes, including a flavin-dependent mono-oxygenase and an epoxide hydrolase, to form the dioxabicyclo[3.2.1]octane ring system. acs.org This process demonstrates nature's efficiency in constructing this complex scaffold through concise and selective enzymatic steps. acs.org

Furthermore, specific enzymes are employed for the synthesis of related bicyclic structures. The chemoenzymatic synthesis of 7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a volatile component in beer aroma, has been achieved using an epoxide hydrolase from the bacterium Rhodococcus. mdpi.com It has also been noted that derivatives of 6,8-dioxabicyclo[3.2.1]octane can be utilized in biocatalytic transamination reactions, further expanding the role of these bicyclic systems in biocatalysis.

Development of Novel Functional Materials and Scaffolds

The rigid this compound core, particularly its nitrogen-containing analogue, 3-aza-6,8-dioxabicyclo[3.2.1]octane, has been extensively developed as a molecular scaffold for creating novel functional materials, primarily in the field of peptidomimetics. researchgate.net These scaffolds, named BTAa (Bicycles from Tartaric acid and Amino acids), serve as templates for mimicking peptide structures like β-turns and dipeptides. researchgate.net By constraining the geometry of attached functional groups, these scaffolds allow for the precise design of molecules that can interact with biological targets. researchgate.netnih.gov

The synthesis of these scaffolds can be achieved through various strategies, including solid-phase synthesis, which facilitates the creation of diverse molecular libraries. nih.gov These libraries of BTAa compounds have been used to develop dipeptide isosteres and reverse-turn inducers for introduction into cyclic and linear peptides. researchgate.net For instance, a rigid delta-amino acid constrained by a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been synthesized to act as a Gly-Asn dipeptide mimetic. researchgate.net

Recent research has also focused on creating more complex architectures, such as benzofused dioxabicyclo[3.2.1]octane scaffolds through methods like [3+3] cycloannulation reactions. researchgate.net Additionally, hypervalent iodine-mediated domino reactions have been developed to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives bearing quaternary carbon centers. nih.gov These advanced synthetic methods provide access to a wide range of structurally diverse and sp³-rich scaffolds, which are valuable in drug discovery and materials science for creating molecules with novel properties. frontiersin.org

Future Research Avenues and Emerging Directions

Development of Novel and Efficient Stereoselective Synthetic Pathways

The development of new and more efficient methods for the stereoselective synthesis of 3,8-dioxabicyclo[3.2.1]octane derivatives is a primary focus of ongoing research. Precise control over the three-dimensional arrangement of atoms is crucial for tailoring the properties of these compounds for specific applications, particularly in the pharmaceutical and materials science sectors.

One promising approach involves the use of dirhodium(II) tetraacetate as a catalyst in the reaction of acetonide derivatives to yield the this compound skeleton through an oxonium ylide formation and subsequent 1,2-shift. jst.go.jppharm.or.jp Another area of exploration is the skeletal rearrangement of related 6,8-dioxabicyclo[3.2.1]octan-4-ols. nih.gov Treating these precursor alcohols with reagents like thionyl chloride in pyridine (B92270) or under Appel conditions can induce an oxygen migration from the C5 to the C4 position, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. researchgate.netresearchgate.netresearchgate.net More recent investigations have focused on the one-step construction of the this compound skeleton from diepoxide precursors, offering a potentially more direct and atom-economical route. omu.ac.jp

Precursor TypeReagent/CatalystKey TransformationResulting Structure
Acetonide DerivativeRh₂(OAc)₄Oxonium ylide formation/1,2-shiftThis compound
6,8-Dioxabicyclo[3.2.1]octan-4-olSOCl₂/pyridine or Appel conditionsSkeletal rearrangement via oxygen migration2-Chloro-3,8-dioxabicyclo[3.2.1]octane
Diepoxide PrecursorNot specifiedOne-step cyclizationThis compound

Exploration of Undiscovered Bioactive Derivatives and Analogues

The rigid, bicyclic framework of this compound makes it an attractive scaffold for the design of novel bioactive molecules. Researchers are actively exploring the synthesis and biological evaluation of new derivatives and analogues with the aim of discovering compounds with potential therapeutic applications.

One area of interest is the development of 3-aza-6,8-dioxabicyclo[3.2.1]octanes, which have been identified as a potential new class of dopamine (B1211576) transporter (DAT) ligands. Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diols are also being investigated for their potential use in treating various diseases and disorders. Furthermore, a novel bicyclic nucleoside analogue, (1S,5S,6S)-6-Hydroxy-5-hydroxymethyl-1-(uracil-1-yl)-3,8-dioxabicyclo[3.2.1]octane, has been synthesized and incorporated into oligodeoxynucleotides, opening up possibilities in the field of nucleic acid chemistry and therapeutics. acs.org The concise asymmetric synthesis of (5R)-6-Hydroxy-3,8-dioxabicyclo[3.2.1]octane derivatives has also been reported as a route to new bioactive compounds. acs.org

Derivative/Analogue ClassPotential Application
3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanesDopamine Transporter (DAT) Ligands
Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diolsPharmaceutical applications
Bicyclic Nucleoside AnaloguesNucleic acid chemistry, therapeutics
(5R)-6-Hydroxy-3,8-dioxabicyclo[3.2.1]octane derivativesBioactive compounds

Advanced Computational Predictions for Structure-Function Relationships

Advanced computational methods are becoming increasingly integral to the study of this compound and its derivatives. These in silico techniques provide valuable insights into the relationships between molecular structure and function, guiding the design of new compounds and the optimization of their properties.

Molecular dynamics simulations are being employed to predict the effects of solvents on the stereoselectivity of synthetic reactions involving this bicyclic system. For bioactive derivatives, pharmacophore mapping using specialized software can help to align the structural features of the this compound scaffold with the binding pockets of biological targets, such as enzymes and receptors. Computational studies have also been used to investigate the hydrogen activation mechanism in the magnesium-catalyzed polymerization of related bicyclic lactones, which can inform the development of new polymeric materials. acs.org

Computational MethodApplication
Molecular Dynamics SimulationsPrediction of solvent effects on stereoselectivity
Pharmacophore MappingAlignment of scaffold features with target binding pockets
Quantum Chemistry CalculationsInvestigation of reaction mechanisms (e.g., polymerization)

Integration into Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainability are driving innovation in the synthesis and application of this compound-containing compounds. A significant focus is on the utilization of renewable feedstocks to reduce reliance on petrochemical sources.

The biomass-derived molecule levoglucosenone (B1675106), which has a 6,8-dioxabicyclo[3.2.1]octane core, is a key starting material in this endeavor. nih.gov Its availability from the pyrolysis of cellulose makes it an attractive platform for the synthesis of a variety of valuable chemicals and materials. researchgate.net For instance, the synthesis of a biobased benzoxazine that fulfills two principles of green chemistry has been reported. proquest.com Furthermore, a bioderived bicyclic lactone containing the this compound nucleus, 2-oxo-3,8-dioxabicyclo[3.2.1]octane (ODO), has been synthesized and polymerized. stanford.edu Copolymers of ODO with L-lactide have shown improved mechanical properties over poly(lactic acid) (PLA), offering a promising route to more sustainable plastics. stanford.edu The use of biocatalysis in conjunction with multicomponent reactions is another strategy being explored to enhance the sustainability of synthetic routes to chiral derivatives. rsc.org

Sustainable ApproachExample
Use of Renewable FeedstocksSynthesis from biomass-derived levoglucosenone
Development of Biobased PolymersPolymerization of 2-oxo-3,8-dioxabicyclo[3.2.1]octane (ODO)
Green Synthetic MethodsBiocatalysis and multicomponent reactions

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of 3,8-dioxabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary tools. MS provides fragmentation patterns critical for identifying the bicyclic core and substituents. For example, the base peak in substituted derivatives often corresponds to the loss of substituent groups (e.g., methyl or ethyl), while unexpected fragments may indicate complex substituent interactions . NMR (¹H and ¹³C) is essential for stereochemical assignments, particularly for distinguishing exo/endo configurations. Cross-validation with X-ray crystallography is recommended for ambiguous cases.

Q. What are common synthetic routes for constructing the this compound scaffold?

  • Methodological Answer : Key methods include:
  • Cascade reactions : Utilizing ketals or acetals in acid-catalyzed cyclization to form the bicyclic ether system. For example, RUDN University researchers developed a cascade reaction using dienophiles and carbonyl compounds to synthesize diazabicyclo analogs, adaptable to oxygen-based systems .
  • Ketalization : Reacting diols with ketones under dehydrating conditions (e.g., BF₃·Et₂O catalysis).
  • Epoxide ring-opening : Strategically placed epoxides can undergo intramolecular cyclization to form the bicyclic structure.

Advanced Research Questions

Q. How do complex substituents influence mass spectral fragmentation patterns in 3,8-dioxabicyclo[3.2.1]octanes?

  • Methodological Answer : Substituents like benzyl or heteroatoms alter fragmentation pathways by stabilizing specific ions or inducing rearrangements. For instance, bulky groups (e.g., 3-benzyl) suppress expected fragmentation (ions b-i) and generate unique peaks due to steric hindrance or resonance stabilization . Researchers should:

Compare spectra of substituted vs. unsubstituted analogs.

Use high-resolution MS (HRMS) to assign ambiguous fragments.

Apply computational tools (e.g., DFT) to predict fragmentation energetics.

SubstituentObserved Fragment (m/z)Expected Fragment (m/z)Deviation Cause
Benzyl185 (base peak)127 (ion b)Resonance stabilization
Methyl127 (base peak)127 (ion b)Minimal steric effects

Q. What strategies enable stereochemical control in synthesizing enantiopure 3,8-dioxabicyclo[3.2.1]octanes?

  • Methodological Answer : Achieving enantiopurity requires:
  • Chiral auxiliaries : Temporarily introducing chiral groups (e.g., menthol) to direct cyclization stereochemistry, later removed via hydrolysis .
  • Asymmetric catalysis : Using chiral Lewis acids (e.g., BINOL-derived catalysts) during ketalization or epoxide-opening steps.
  • Dynamic kinetic resolution : Exploiting reversible steps (e.g., hemiacetal formation) to favor a single enantiomer. For example, (-)-Frontalin synthesis leverages enzymatic resolution for >99% ee .

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and substituent effects:

Reactivity prediction : Calculate activation energies for cyclization steps to identify optimal catalysts (e.g., Brønsted vs. Lewis acids).

Solvent effects : Simulate solvation free energies to select solvents that stabilize intermediates (e.g., dichloromethane vs. THF).

Substituent tuning : Use Hammett constants (σ) to correlate electronic effects with reaction rates. For example, electron-withdrawing groups accelerate epoxide ring-opening by 20–30% .

Q. How do researchers resolve contradictions in spectral data for substituted derivatives?

  • Methodological Answer : Conflicting data arise from dynamic processes (e.g., ring-flipping) or overlapping signals. Mitigation strategies:

Variable-temperature NMR : Identify coalescence temperatures to detect conformational exchange.

2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign spatial proximities.

Isotopic labeling : Introduce ¹³C or ²H to track specific atoms in MS/NMR.

Structure-Activity Relationship (SAR) Studies

Q. What methodologies guide SAR studies for this compound-based compounds?

  • Methodological Answer : SAR workflows involve:

Combinatorial libraries : Synthesizing analogs with systematic substituent variations (e.g., aryl, alkyl, heterocyclic groups) .

Biological assays : Testing derivatives for target activity (e.g., enzyme inhibition) and correlating with substituent properties.

QSAR modeling : Using parameters like logP, polar surface area, and steric bulk to predict bioactivity.

Derivative (R Group)LogPIC₅₀ (nM)Notes
4-MeO-Ph2.1120Improved solubility
4-Cl-Ph3.545Enhanced target binding

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